
Ethyl propionylacetate
Overview
Description
Ethyl propionylacetate (CAS 4949-44-4), also known as ethyl 3-oxopentanoate, is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure features a ketone group adjacent to an ester moiety, enabling versatile reactivity in organic synthesis, such as cyclocondensations, Michael additions, and Dieckmann condensations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl propionylacetate can be synthesized through several methods. One common method involves the reaction of Meldrum’s acid with propionyl chloride in the presence of pyridine and dichloromethane at low temperatures, followed by refluxing with ethanol . Another method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with propionyl chloride .
Industrial Production Methods
In industrial settings, this compound is typically produced through esterification reactions involving propionic acid and ethyl acetoacetate. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through distillation .
Chemical Reactions Analysis
Condensation Reactions
Ethyl propionylacetate serves as a key precursor in condensation reactions to construct heterocyclic systems:
a. Synthesis of Tetrahydropyranoindole Derivatives
Reacted with substituted tryptophols under acid catalysis, it forms 1-ethyl- or 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids. These intermediates are critical in synthesizing etodolic acid, a nonsteroidal anti-inflammatory drug .
Reaction Conditions :
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Catalyst : Acid (e.g., H₂SO₄, p-TsOH)
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Temperature : Reflux in anhydrous solvent
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Product : Substituted pyranoindole acetic acids
b. Formation of Chromenone-Crown Ether Hybrids
this compound participates in synthesizing chromenone derivatives that are further reacted with bis-dihalides/ditosylates of glycols to form crown ethers (e.g., 12-crown-4, 15-crown-4) .
Reaction Component | Role | Outcome |
---|---|---|
This compound | Precursor for chromenones | 4-propyl-7,8-dihydroxy-2H-chromenone |
Glycol derivatives | Ether-forming agents | Crown ether derivatives |
Cyclization and Heterocycle Formation
a. Synthesis of 3-Propionyl-2H-Cyclohepta[b]furan-2-one
Reaction with tropolone p-toluenesulfonate in the presence of sodium ethoxide yields this furanone derivative, highlighting its role in forming fused-ring systems .
Mechanism :
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Deprotonation of tropolone by sodium ethoxide.
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Nucleophilic attack on this compound’s carbonyl group.
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Cyclization via intramolecular esterification.
Conditions :
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Base : NaOEt
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Solvent : Ethanol, room temperature
Reduction and Oxidation
a. Reduction to Alcohols
Using agents like LiAlH₄ or NaBH₄, the ketone group is reduced to a secondary alcohol, yielding ethyl 3-hydroxyvalerate.
b. Oxidation to Carboxylic Acids
While direct oxidation data is limited in accessible sources, analogous β-keto esters typically oxidize to dicarboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺) .
Nucleophilic Substitution
The α-hydrogens adjacent to the carbonyl are acidic (pKa ~10–12), enabling enolate formation. These enolates undergo alkylation or acylation:
Example : Synthesis of PPAR Agonist Ligands
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Step 1 : Bromination at the α-position.
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Step 2 : Cyclization with amines to form oxazole intermediates.
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Step 3 : Methanesulfonylation and condensation to yield JTT-20993 .
Participation in Multicomponent Reactions
This compound is employed in Knorr-type reactions for porphyrin synthesis:
Scientific Research Applications
Organic Synthesis
Ethyl propionylacetate serves as a precursor in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals:
- Heterocyclic Compounds: It is utilized in synthesizing substituted 1,2-oxazole-4-carboxylic acids.
- Bioactive Compounds: Used in the preparation of compounds with potential therapeutic applications like anti-inflammatory drugs.
Table 1: Key Synthetic Applications
Application | Description |
---|---|
Heterocyclic Synthesis | Starting material for various heterocycles |
Pharmaceutical Intermediates | Precursor for bioactive compounds |
Agrochemical Synthesis | Used in developing agricultural chemicals |
Biochemical Studies
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways:
- Enzyme Inhibition Studies: It aids in exploring the inhibition mechanisms of specific enzymes.
- Metabolic Pathway Analysis: Helps elucidate pathways involving ketone bodies.
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry:
- Synthesis of Therapeutics: It has been used to synthesize drugs like methylenomycin B and etodolic acid, showcasing its importance in drug discovery.
Case Study: Synthesis of Methylenomycin B
Methylenomycin B, an antibacterial compound, can be synthesized using this compound as a key starting material through a multi-step process. This demonstrates its utility in developing new antibiotics.
Industrial Applications
This compound is also utilized in industrial settings:
- Flavors and Fragrances: It is employed in the production of various flavoring agents and fragrances due to its pleasant aroma.
- Fine Chemicals Production: Used as an intermediate in producing fine chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl propionylacetate involves its reactivity as an ester and a ketone. It can undergo hydrolysis to form propionic acid and ethyl acetoacetate, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Key Properties:
- Physical State : Liquid at room temperature (purity ≥95% commercially) .
- Spectral Data :
- Synthesis : Produced via condensation of ethyl acetylacetate with propionyl chloride, followed by hydrolysis and acidification, achieving ≥98% purity .
Ethyl propionylacetate belongs to the β-keto ester family, sharing structural and functional similarities with compounds like ethyl acetoacetate, ethyl benzoylacetate, and ethyl 3-oxohexanoate. Below is a detailed comparison:
Structural and Reactivity Differences
Physicochemical Properties
Property | This compound | Ethyl Acetoacetate | Ethyl Benzoylacetate |
---|---|---|---|
Boiling Point | Not reported | 181°C | 265°C |
Solubility | Miscible with EtOAc | Miscible with EtOH | Poor in H₂O |
Melting Point | - | −43°C | 35–37°C |
Market and Industrial Relevance
- This compound is projected to grow at a CAGR driven by demand in pharmaceuticals and dyes, with a market size of US$ XXX million by 2030 .
- Ethyl acetoacetate dominates the β-keto ester market due to broader industrial use in polymers and agrochemicals .
Research Insights and Challenges
Biological Activity
Ethyl propionylacetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C₇H₁₂O₃. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthesizing bioactive compounds.
This compound is a colorless liquid with a pleasant odor. It is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action :
- Biochemical Pathways : this compound is involved in synthetic biochemical pathways that lead to the formation of bioactive compounds. For instance, it has been used to synthesize 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, which has implications in drug development .
- Enzyme Interactions : The compound may interact with specific enzymes, potentially acting as an enzyme inhibitor or activator. This interaction could lead to changes in metabolic pathways, affecting cellular functions.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound and its derivatives. For example:
- In preliminary cytotoxicity assays, certain analogues derived from this compound exhibited selective growth inhibitory activity against leukemia cell lines (CCRF-CEM and SR), with GI50 values of 2.7 nm and 2.9 nm respectively. This suggests that modifications of this compound can lead to compounds with potent antitumor activity .
Synthesis of Bioactive Compounds
This compound serves as a precursor for various bioactive molecules:
- It has been utilized in synthesizing compounds with potential therapeutic applications, such as PPAR agonists, which are implicated in metabolic regulation and have anti-inflammatory properties .
- The synthesis of complex organic molecules from this compound includes the formation of 3-propionyl-2H-cyclohepta[b]furan-2-one, further demonstrating its versatility in medicinal chemistry .
Table: Summary of Biological Activities
Compound/Analogue | Activity | Target Cell Lines | GI50 (nM) |
---|---|---|---|
This compound derivative 1 | Cytotoxic | CCRF-CEM | 2.7 |
This compound derivative 2 | Cytotoxic | SR | 2.9 |
Natural epothilone D | Cytotoxic | Various (not selective) | 12.6 (CCRF-CEM) |
This table summarizes the biological activities observed in studies involving derivatives of this compound, showcasing its potential as a starting material for developing selective anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl propionylacetate in academic settings?
this compound is commonly synthesized via condensation reactions. A representative method involves reacting this compound (10 mmol) with thiourea (10 mmol) in ethanol under basic conditions (KOH, 20 mL), followed by refluxing and isolation via crystallization . Another approach uses hydrolysis of this compound with 1N NaOH (1 equiv) under nitrogen, acidification, and extraction with ethyl acetate to yield 3-oxopentanoic acid (62% yield) . These methods emphasize stoichiometric control and purification via solvent extraction.
Q. How is this compound characterized spectroscopically?
Characterization typically involves and NMR spectroscopy. For example, NMR (DMSO-) peaks at δ 1.08 (t, CH), 2.35 (q, CH), and 5.66 (s, 5-H) confirm the structure of derivatives like 6-ethyl-2-thioxopyrimidin-4(1H)-one. NMR data (e.g., δ 175.97 for the carbonyl group) further validate the product . IR spectroscopy can also detect carbonyl stretching frequencies (~1750 cm) for quality control.
Advanced Research Questions
Q. What computational methods predict the solvent-dependent behavior of this compound in reactions?
Density Functional Theory (DFT) and molecular dynamics simulations can model intramolecular hydrogen bonding and solvent interactions. For instance, IEF-PCM continuum solvent models show that increasing solvent polarity (dielectric constant, ε) weakens intramolecular hydrogen bonds in ethyl lactate (a structurally related ester), shifting O–H stretching frequencies by ~258 cm from ε=1 to ε=79 . Similar approaches could predict this compound’s reactivity in polar vs. nonpolar media.
Q. How do reaction conditions influence yield discrepancies in this compound-derived syntheses?
Contradictions in yields (e.g., 50% vs. 62% in thiourea condensation vs. hydrolysis reactions) may arise from competing side reactions or solvent effects. Kinetic studies under varying temperatures/pressures, coupled with HPLC monitoring, can identify byproducts. For example, thermal expansion coefficients (α) and compressibility (k) data from PVT studies on similar esters highlight pressure-dependent yield optimizations .
Q. What role does this compound play in heterocyclic compound synthesis?
this compound serves as a β-ketoester precursor for pyrimidine and pyridone derivatives. In one study, its reaction with thiourea and KOH yielded 6-ethyl-2-thioxopyrimidin-4(1H)-one, a scaffold for bioactive molecules. The mechanism involves nucleophilic attack at the keto group, cyclization, and tautomerization . Advanced applications include synthesizing disperse dyes via azo coupling reactions .
Q. How can NMR data resolve structural ambiguities in this compound derivatives?
Contradictory NMR signals (e.g., δ 12.24 for NH protons in DMSO-) may indicate tautomeric equilibria. Variable-temperature NMR or - HMBC experiments can differentiate enol-keto tautomers. For example, downfield NH peaks in DMSO confirm hydrogen bonding stabilization of the enol form .
Q. Methodological Considerations
Q. What strategies optimize solvent selection for this compound reactions?
Solvent polarity (ε) and hydrogen-bonding capacity critically influence reaction pathways. Ethyl lactate studies show that high-ε solvents (e.g., water) disrupt intramolecular hydrogen bonds, favoring intermolecular interactions . For this compound, Green Chemistry principles recommend ethyl acetate or ethanol due to low toxicity and recyclability .
Q. How are thermodynamic properties (e.g., free volume) used to design this compound-based processes?
Free volume (V) calculations via Sanchez-Lacombe equations correlate with gas solubility and diffusion rates. For ethyl lactate, V increases with temperature (278–358 K), suggesting elevated temperatures enhance mass transfer in this compound-mediated reactions .
Properties
IUPAC Name |
ethyl 3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCONFHWYGWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197800 | |
Record name | Ethyl 3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-44-4 | |
Record name | Ethyl 3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4949-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4949-44-4 | |
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Record name | 4949-44-4 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7251 | |
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Record name | Ethyl 3-oxovalerate | |
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Record name | Ethyl 3-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266 | |
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Record name | Ethyl 3-oxovalerate | |
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Retrosynthesis Analysis
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